

Technical Comparison Guide: IR Spectroscopic Characterization of 5-Methylnicotinic Acid HCl

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	5-Methylnicotinic acid hydrochloride
CAS No.:	40473-04-9
Cat. No.:	B1499058

Get Quote

Executive Summary & Application Scope

5-Methylnicotinic acid HCl (CAS: 102074-62-4 for HCl salt; 3222-49-9 for free acid) is a critical pyridine derivative used as a building block in pharmaceutical synthesis.^[1] In solid-state characterization, distinguishing the Hydrochloride Salt from the Free Acid (often zwitterionic) or its parent compound (Nicotinic Acid) is a frequent analytical challenge.^[1]

This guide defines the diagnostic spectral fingerprints required to validate the salt form, focusing on the "Salt Shift" phenomenon where protonation alters the vibrational modes of the pyridine ring and carboxyl group.

Key Differentiator (The "Gold Standard")

- HCl Salt: Exhibits a sharp, intense Carbonyl (C=O) stretch at 1710–1730 cm^{-1} (indicating a protonated -COOH group).^[1]
- Free Acid (Zwitterion): Typically lacks a high-frequency carbonyl band; instead, it shows asymmetric carboxylate (COO^-) stretching near 1580–1620 cm^{-1} .^[1]

Characteristic Peak Profile: 5-Methylnicotinic Acid HCl[1]

The following table synthesizes the expected vibrational modes based on the structural superposition of the pyridine hydrochloride core and the carboxylic acid moiety.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Diagnostic Note
Carboxylic Acid	1710 – 1730	Strong	C=O ^{[1][2]} Stretching	Primary Confirmation of HCl Salt. Indicates protonated -COOH (vs. COO ⁻ in zwitterion). ^[1]
Pyridinium (N-H ⁺)	2400 – 3100	Broad/Strong	N ⁺ -H Stretching	Overlaps with O-H stretch. ^[1] Often appears as a broad "ammonium band" or "hump" characteristic of amine salts.
Methyl Group	2920, 2850	Medium	C-H Stretching (Aliphatic)	Distinct shoulders on the broad N-H/O-H band. Differentiates from non-methylated Nicotinic Acid.
Pyridine Ring	1600 – 1640	Medium	C=N / C=C Ring Stretching	Shifted to higher frequency compared to free pyridine due to cation formation (). ^[1]

Carboxyl C-O	1200 – 1300	Strong	C-O Stretching	Coupled with O-H in-plane bending.
Aromatic C-H	700 – 900	Medium	Out-of-Plane Bending	Pattern specific to 3,5-disubstituted pyridine ring.[1]

Comparative Analysis: HCl Salt vs. Alternatives

A. The "Salt Shift": HCl Salt vs. Free Acid

The most critical quality control step is verifying the conversion of the free acid to the hydrochloride salt. In the solid state, 5-Methylnicotinic acid often exists as a zwitterion (internal salt):

ring /

).[1] Adding HCl protonates the carboxylate.

- Free Acid (Zwitterion):
 - Dominant Peak: $\sim 1600\text{ cm}^{-1}$ (Carboxylate asymmetric stretch).[1]
 - Missing: No strong band $>1700\text{ cm}^{-1}$.[3]
- HCl Salt:
 - Dominant Peak: $\sim 1720\text{ cm}^{-1}$ (Carboxylic Acid stretch).[1]
 - Mechanism:
).[1]

B. Structural Specificity: vs. Nicotinic Acid (Niacin)

Both compounds share the pyridine-3-carboxylic acid core, but the 5-Methyl substituent introduces unique aliphatic markers.^[1]

- Nicotinic Acid HCl: Lacks aliphatic C-H stretching peaks.
- 5-Methylnicotinic Acid HCl: Shows distinct aliphatic C-H stretches ($2850\text{--}2960\text{ cm}^{-1}$) embedded in the high-frequency broad band.^[1]

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

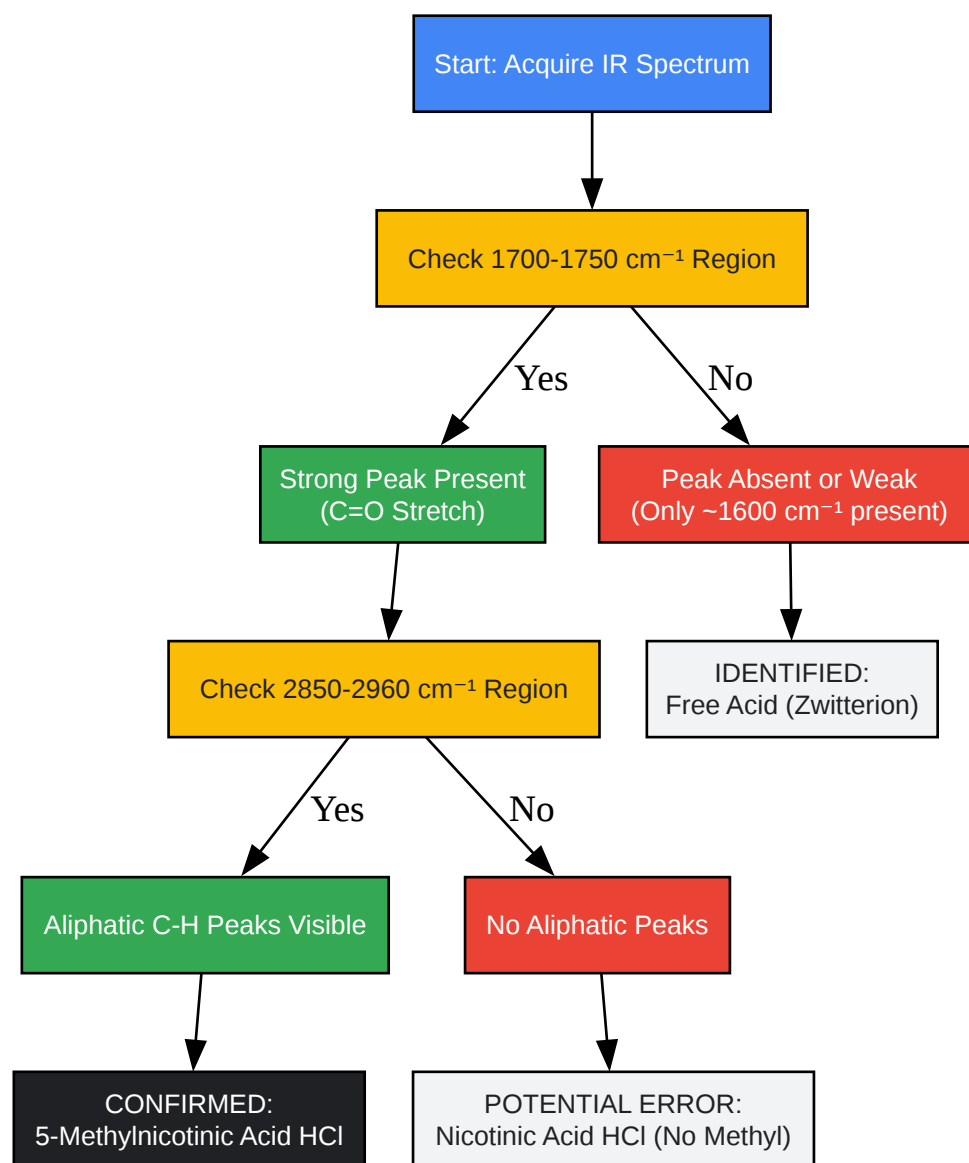
Step 1: Sample Preparation (KBr Pellet Method)^[1]

- Why KBr? ATR (Attenuated Total Reflectance) crystals (Diamond/ZnSe) can sometimes apply pressure that alters the polymorphic form or salt lattice of sensitive organic salts.^[1] KBr transmission is the standard for resolution.
- Ratio: Mix 1–2 mg of Sample with 200 mg dry KBr powder.
- Grinding: Grind to a fine powder (particle size $< 2\text{ }\mu\text{m}$) to avoid Christiansen effect (scattering).^[1]

Step 2: Data Acquisition^[1]

- Range: $4000\text{ -- }400\text{ cm}^{-1}$.^[4]
- Resolution: 4 cm^{-1} .^[5]
- Scans: Minimum 16 scans to reduce signal-to-noise ratio.

Step 3: Decision Logic (Workflow)^[1]



[Click to download full resolution via product page](#)

Figure 1: Logical decision tree for distinguishing 5-Methylnicotinic Acid HCl from its free acid and non-methylated analogs.[1]

Mechanistic Insight: The Protonation Effect

Understanding why the spectrum changes is crucial for troubleshooting.

- Pyridinium Formation: The HCl donates a proton to the Pyridine Nitrogen (). This increases the force constant of the ring bonds, shifting the

and

ring breathing modes from $\sim 1590\text{ cm}^{-1}$ (Free Base) to $\sim 1630\text{ cm}^{-1}$ (Salt).

- Carboxyl Protonation: In the free acid solid state, the proton often migrates from the COOH to the N (Zwitterion), leaving a

anion. In the HCl salt, the abundance of

forces the group to remain as

.
 - Result: The spectral energy shifts from the lower energy symmetric/asymmetric carboxylate stretch ($\sim 1550/1600\text{ cm}^{-1}$) to the higher energy carbonyl stretch ($\sim 1720\text{ cm}^{-1}$).

References

- NIST Mass Spectrometry Data Center. (2023).[1] Nicotinic acid, hydrochloride - IR Spectrum. [1] National Institute of Standards and Technology.[5] [[Link](#)](Note: Link directs to Nicotinic Acid HCl as the primary reference standard for the salt core).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative text on N-H+ and C=O shifts).
- Trivedi, M. K., et al. (2015).[1] FT-IR and UV-Vis Spectroscopic Characterization of Nicotinic Acid and Its Derivatives. Journal of Analytical & Bioanalytical Techniques. [[Link](#)][1]
- SpectraBase. (2024).[1][7] IR Spectrum of Pyridine Hydrochloride. John Wiley & Sons.[6] [[Link](#)](Used for Pyridinium ring mode validation).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CAS Common Chemistry \[commonchemistry.cas.org\]](https://commonchemistry.cas.org)
- [2. IR Absorption Table \[webspectra.chem.ucla.edu\]](https://webspectra.chem.ucla.edu)
- [3. uanlch.vscht.cz \[uanlch.vscht.cz\]](https://uanlch.vscht.cz)
- [4. analyticalscience.wiley.com \[analyticalscience.wiley.com\]](https://analyticalscience.wiley.com)
- [5. Pyridine hydrochloride \[webbook.nist.gov\]](https://webbook.nist.gov)
- [6. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
- [7. researchgate.net \[researchgate.net\]](https://researchgate.net)
- To cite this document: BenchChem. [Technical Comparison Guide: IR Spectroscopic Characterization of 5-Methylnicotinic Acid HCl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1499058/docs#technical-comparison-guide-ir-spectroscopic-characterization-of-5-methylnicotinic-acid-hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check